2-(Aminomethyl)-6-tert-butylphenol
Description
2-(Aminomethyl)-6-tert-butylphenol is a phenolic compound characterized by a tert-butyl substituent at the 6-position and an aminomethyl group (-CH2NH2) at the 2-position of the aromatic ring. The tert-butyl group confers steric bulk and lipophilicity, while the aminomethyl group may enhance solubility in polar solvents and enable participation in hydrogen bonding or chelation with metal ions .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-6-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
YHFXUNWGBZOJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-(Aminomethyl)-6-tert-butylphenol and its analogs:
Key Research Findings
Coordination Chemistry: The pyridine-imino derivative (C21H29N3O) forms stable complexes with transition metals due to its conjugated π-system and dual tert-butyl groups, which prevent aggregation in solution . In contrast, the target compound’s aminomethyl group may favor simpler chelation geometries.
Antioxidant Activity: 2-Amino-4,6-di-tert-butylphenol exhibits superior radical scavenging compared to mono-tert-butyl analogs, attributed to enhanced electron-donating capacity from dual tert-butyl groups . The target compound’s aminomethyl group could modulate this activity via H-bonding or steric effects.
Reactivity: Brominated analogs (e.g., 2-Bromo-6-tert-butylphenol) undergo nucleophilic substitution, whereas the aminomethyl group in the target compound may enable reductive amination or Schiff base formation .
UV Stabilization: Benzotriazole-containing phenols (e.g., C20H25N3O) absorb UV light via extended conjugation, a property absent in the target compound due to its simpler substituents .
Physicochemical Properties
- Lipophilicity: Compounds with dual tert-butyl groups (e.g., 2-Amino-4,6-di-tert-butylphenol) exhibit higher logP values compared to mono-substituted derivatives, influencing membrane permeability .
- Thermal Stability: Allyl-substituted phenols (e.g., 2-Allyl-6-t-butylphenol) may decompose at lower temperatures due to unsaturated bonds, whereas tert-butyl groups generally enhance thermal resistance .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of an iminium ion intermediate, which reacts with the phenolic substrate. Key steps include:
-
Activation of Formaldehyde : Formaldehyde reacts with dimethylamine to form an iminium ion ().
-
Electrophilic Substitution : The iminium ion attacks the electron-rich ortho position of 2,6-di-tert-butylphenol, facilitated by the tert-butyl groups’ steric and electronic effects.
-
Rearomatization : Loss of a proton restores aromaticity, yielding the Mannich base, -dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine.
Optimized Conditions :
Role of Amine Selection
The choice of secondary amine significantly impacts yield and reaction efficiency. For example:
-
Dimethylamine : Achieves 90–98.7% yield under optimized conditions.
-
Pyrrolidine and Piperidine : Yield 90–97% in ethanol at 70–80°C.
-
Piperazine : Leads to side products (e.g., bis-benzylpiperazines) due to its bifunctional nature.
Advanced Purification and Isolation Techniques
Post-reaction purification is critical for obtaining high-purity this compound. The following steps are commonly employed:
Removal of Volatile Byproducts
The reaction mass is heated to 110–140°C and purged with an inert gas (e.g., nitrogen) containing 5–50% secondary amine to eliminate methanol, water, and bis-amine byproducts. This step prevents side reactions during downstream processing.
Catalytic Hydrogenation
The Mannich base undergoes hydrogenation at 120–160°C using a palladium or platinum catalyst. Hydrogen gas is introduced at a molar ratio of 1:4–10 (Mannich base:), reducing the benzylamine group to the aminomethyl moiety.
Distillation and Recrystallization
-
Vacuum Distillation : Conducted at 15–30 mmHg and 140–180°C to separate the desired product from heavy residues.
-
Recrystallization : Ethanol or hexane is used to achieve >95% purity, yielding a white crystalline solid.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from diverse studies:
Key Observations :
-
Methanol-based systems favor higher yields but require stringent temperature control.
-
Ethanol simplifies purification but may necessitate longer reaction times.
Alternative Synthetic Routes
While the Mannich reaction dominates, emerging methods include:
Nitrosation-Reduction Approach
A patent (CN102924305A) describes nitrosation of 2,6-di-tert-butylphenol followed by reduction to introduce an amino group. However, this method yields 2-amino-6-tert-butylphenol () rather than the aminomethyl derivative (), limiting its applicability.
Enzymatic Aminomethylation
Preliminary studies suggest that lipases can catalyze aminomethylation under mild conditions, though yields remain suboptimal (<50%) compared to traditional methods.
Industrial-Scale Production Considerations
For large-scale synthesis, the following factors are critical:
-
Catalyst Recycling : Nickel or Raney nickel catalysts reduce costs by enabling reuse over multiple batches.
-
Continuous Flow Systems : Enhance reaction control and reduce purification overhead.
-
Green Chemistry Metrics : Ethanol outperforms methanol in environmental impact assessments due to lower toxicity .
Q & A
Q. How can researchers optimize the synthesis of 2-(Aminomethyl)-6-tert-butylphenol for reproducibility in academic settings?
Methodological Answer: To ensure reproducibility, focus on the following steps:
- Reagent Selection : Use high-purity tert-butylphenol precursors and aminomethylating agents (e.g., formaldehyde-ammonia systems). Avoid impurities that may lead to side reactions, such as over-alkylation .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., tert-butylphenol intermediates) and final product purity.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the compound .
- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (amine:phenol = 1.2:1) to balance reaction efficiency and byproduct formation .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- FTIR : Identify characteristic peaks for phenolic O–H (~3200 cm⁻¹), C–N stretch (~1250 cm⁻¹), and tert-butyl C–H vibrations (~2960 cm⁻¹) .
- NMR : Use ¹H NMR to confirm substituent positions: tert-butyl protons (δ 1.3–1.4 ppm, singlet), aminomethyl protons (δ 3.8–4.0 ppm, multiplet), and aromatic protons (δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns by growing single crystals in ethanol .
Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?
Methodological Answer:
- Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) .
- Broth Microdilution Assay : Prepare serial dilutions (1–256 μg/mL) in Mueller-Hinton broth. Measure minimum inhibitory concentration (MIC) after 24-hour incubation .
- Control Experiments : Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Disposal : Collect organic waste separately in labeled containers and coordinate with certified hazardous waste disposal services .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .
Advanced Research Questions
Q. How can the DNA interaction mechanism of this compound derivatives be studied?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor hypochromism or bathochromic shifts in DNA absorption spectra upon ligand binding .
- Fluorescence Quenching : Use ethidium bromide-DNA complexes to quantify displacement efficiency (Stern-Volmer analysis) .
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Batch Consistency : Verify purity (>95% by HPLC) and confirm structural identity (via NMR/HRMS) to rule out impurities as confounding factors .
- Assay Standardization : Replicate experiments across multiple labs using identical protocols (e.g., ATCC microbial strains, incubation conditions) .
- Mechanistic Studies : Compare cytotoxicity (e.g., MTT assay) with ROS generation or membrane permeability assays to identify primary vs. secondary effects .
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability (e.g., BIOWIN) or bioaccumulation potential (e.g., BCFBAF) .
- Molecular Dynamics : Simulate interactions with soil organic matter or aqueous environments to predict persistence and mobility .
- Metabolic Pathway Prediction : Employ software like EAWAG-BBD to model microbial degradation pathways .
Q. What methodologies elucidate the catalytic role of this compound in polymerization?
Methodological Answer:
- Kinetic Studies : Monitor monomer conversion (e.g., styrene) via ¹H NMR or GPC to determine rate constants and molecular weight distributions .
- Stabilizer Efficiency : Compare thermal stability (TGA) and radical scavenging activity (DPPH assay) of polymers with/without the compound .
- In Situ FTIR : Track functional group changes during polymerization to identify catalytic intermediates .
Q. How can substituent modifications enhance the bioactivity of this compound?
Methodological Answer:
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and correlate structural features with bioactivity .
- DFT Calculations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .
- Crystallographic Studies : Resolve substituent effects on molecular conformation and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
